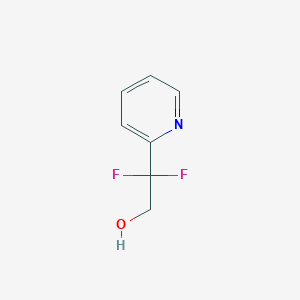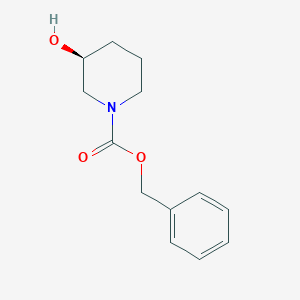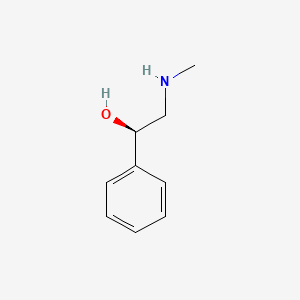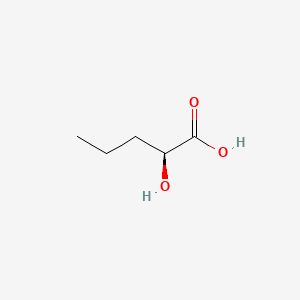
2,2-Difluoro-2-(pyridin-2-YL)ethanol
Übersicht
Beschreibung
“2,2-Difluoro-2-(pyridin-2-YL)ethanol” is a chemical compound with the CAS Number: 267875-65-0 . It has a molecular weight of 159.14 . The IUPAC name for this compound is 2,2-difluoro-2-(2-pyridinyl)ethanol .
Molecular Structure Analysis
The InChI code for “2,2-Difluoro-2-(pyridin-2-YL)ethanol” is 1S/C7H7F2NO/c8-7(9,5-11)6-3-1-2-4-10-6/h1-4,11H,5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2,2-Difluoro-2-(pyridin-2-YL)ethanol” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Reactions
2,2-Difluoro-2-(pyridin-2-YL)ethanol is used in palladium-catalyzed reactions to substitute chloro moieties with a 2-pyridylmethyl group. This process is significant in the synthesis of various organic compounds and has applications in pharmaceuticals and materials science .
Anti-Fibrotic Activity
Research has indicated potential for 2,2-Difluoro-2-(pyridin-2-YL)ethanol in the investigation of anti-fibrotic activity. Anti-fibrotic compounds are important in treating diseases that involve organ fibrosis, such as liver cirrhosis or pulmonary fibrosis .
Synthesis of Nickel (II) Acetate
This compound is utilized in the preparation of mononuclear nickel (II) acetate, which is a precursor for various nickel catalysts used in industrial chemical processes .
Analytical and Biochemical Research
Due to its unique properties, 2,2-Difluoro-2-(pyridin-2-YL)ethanol is also used in analytical and biochemical research for the development of new analytical methods and biochemical studies .
Organic Synthesis
The compound serves as a reagent in organic synthesis, particularly in the formation of carbon-heteroatom bonds which are pivotal in constructing complex organic molecules .
Pharmaceutical Intermediates
It is also employed as an intermediate in the synthesis of pharmaceuticals, where it can be used to introduce fluorine atoms into drug molecules, enhancing their metabolic stability and bioavailability .
Material Science
In material science, this compound can be used to modify surface properties of materials or as a building block for creating new polymeric materials with desired physical properties .
Catalysis
Lastly, 2,2-Difluoro-2-(pyridin-2-YL)ethanol finds application in catalysis, particularly in facilitating reactions that require specific steric environments or electronic characteristics .
MilliporeSigma - 2-Pyridineethanol MDPI - Synthesis of Novel 2-(Pyridin-2-yl) MilliporeSigma - 2,2-Difluoro-2-(pyridin-2-yl)ethanol RSC - Catalyst-free synthesis
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, H319, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2,2-difluoro-2-pyridin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9,5-11)6-3-1-2-4-10-6/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZZBUQTHNQTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433096 | |
| Record name | 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(pyridin-2-YL)ethanol | |
CAS RN |
267875-65-0 | |
| Record name | 2,2-Difluoro-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














